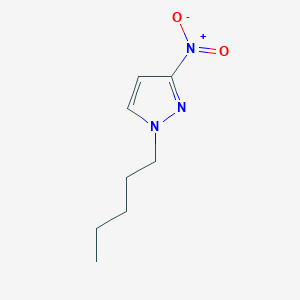
3-Nitro-1-pentyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-pentyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community. It is a pyrazole derivative, which is a class of compounds that are highly valued in organic synthesis . The pyrazole family is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Molecular Structure Analysis
The 3-Nitro-1-pentyl-1H-pyrazole molecule contains a total of 26 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group .Physical And Chemical Properties Analysis
3-Nitro-1-pentyl-1H-pyrazole has a molecular weight of 183.21 g/mol. It has a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC. Its molecular formula is C8H13N3O2 .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Pyrazoles have garnered substantial interest as potential antituberculosis agents. Researchers have explored the synthesis of pyrazole derivatives with enhanced activity against Mycobacterium tuberculosis. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could serve as a valuable starting point for designing novel antitubercular drugs .
Antimicrobial Properties
The pyrazole moiety has demonstrated antimicrobial activity against various pathogens. 3-Nitro-1-pentyl-1H-pyrazole derivatives may exhibit potent antibacterial and antifungal effects, making them promising candidates for combating infectious diseases .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Pyrazole derivatives, including 3-Nitro-1-pentyl-1H-pyrazole, have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant in drug development .
Anticancer Applications
Researchers have explored pyrazole derivatives as potential anticancer agents. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could be modified to enhance its cytotoxicity against cancer cells. Mechanistic studies are ongoing to understand their mode of action .
Antidiabetic Effects
Pyrazoles have also been investigated for their potential in managing diabetes. The 3-Nitro-1-pentyl-1H-pyrazole structure may interact with key enzymes involved in glucose metabolism, offering a novel avenue for antidiabetic drug development .
Agrochemical Applications
Beyond medicine, pyrazoles find applications in agrochemistry. Their unique structural features make them valuable building blocks for designing insecticides, herbicides, and fungicides. The 3-Nitro-1-pentyl-1H-pyrazole scaffold could contribute to the development of environmentally friendly crop protection agents .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives, including 3-Nitro-1-pentyl-1H-pyrazole, continue to be a focus of research due to their diverse applications in various fields such as medicine, agriculture, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds .
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the normal functioning of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
3-nitro-1-pentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQLNULYOFQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-pentyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


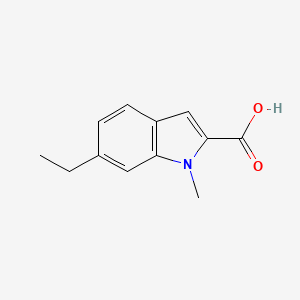
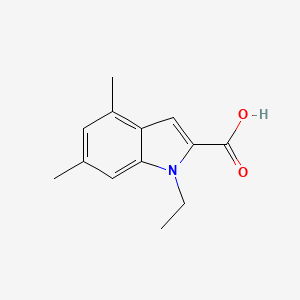
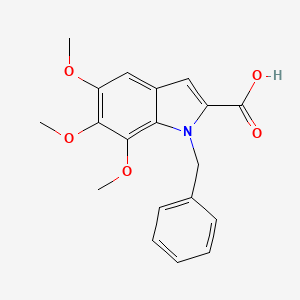
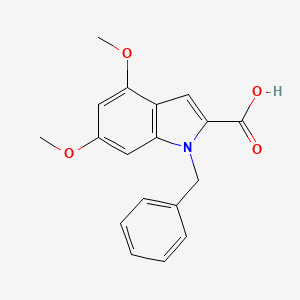

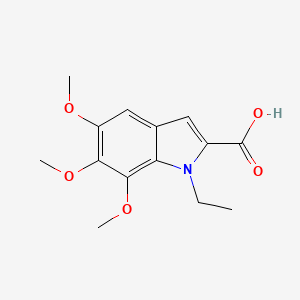
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)